molecular formula C5H2Cl2N2O2 B1335514 3,5-Dichloro-2-nitropyridine CAS No. 610278-88-1

3,5-Dichloro-2-nitropyridine

Cat. No. B1335514
M. Wt: 192.98 g/mol
InChI Key: ACHMQFKFXAKDAH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 . It is a yellow to yellow-brown to brown to red liquid .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-2-nitropyridine is 1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-nitropyridine is a yellow to yellow-brown to brown to red liquid . It has a molecular weight of 192.99 .

Scientific Research Applications

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : 3,5-Dichloro-2-nitropyridine is used as a chemical intermediate for the synthesis of trifluoromethylpyridines (TFMP). TFMP and its derivatives have applications in the agrochemical and pharmaceutical industries .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that various methods of synthesizing 2,3,5-DCTF (a derivative of 3,5-Dichloro-2-nitropyridine) have been reported .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Nitropyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,5-Dichloro-2-nitropyridine is used in the synthesis of nitropyridines. Nitropyridines have been difficult to obtain before, and they occur in the structures of many natural products, pharmaceutical and agrochemical compounds .
  • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
  • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .

Safety And Hazards

3,5-Dichloro-2-nitropyridine may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust or vapor, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, is a topic of ongoing research . The development of more efficient and selective synthesis methods could have significant implications for the production of these compounds .

properties

IUPAC Name

3,5-dichloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMQFKFXAKDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406210
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-nitropyridine

CAS RN

610278-88-1
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Illig, J Chen, MJ Wall, KJ Wilson… - Bioorganic & medicinal …, 2008 - Elsevier
The optimization of the arylamide lead 2 resulted in identification of a highly potent series of 2,4-disubstituted arylamides. Compound 8 (FMS kinase IC 50 =0.0008μM) served as a proof-…
Number of citations: 53 www.sciencedirect.com

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